![molecular formula C9H7NO3S B596171 Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate CAS No. 111042-97-8](/img/structure/B596171.png)
Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
“Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 111043-01-7 . It has a molecular weight of 209.23 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” involves the reaction of Methyl 2-chloro nicotinoate and methyl thioglycolate dissolved in anhydrous DMF . Potassium carbonate is added and the reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture is then cooled and poured into water, and the aqueous solution is extracted with ethyl acetate . The aqueous phase is acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate . The ethyl acetate extracts of the acidified aqueous phase are combined and dried over magnesium sulphate, filtered and evaporated under reduced pressure to afford the desired compound .Molecular Structure Analysis
The IUPAC name of the compound is “methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” and its InChI Code is "1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3" .Physical And Chemical Properties Analysis
The compound has a melting point of 158-160°C . It is a solid at room temperature .Scientific Research Applications
Anti-Inflammatory Agents
As part of a research program, this compound was synthesized based on the reported anti-inflammatory activity of a structurally related molecule . This suggests that it could potentially be used in the development of new anti-inflammatory drugs .
Synthesis of Novel Molecules
The compound has been used in the synthesis of novel molecules as part of various research programs . This indicates its potential use in the field of medicinal chemistry for the development of new therapeutic agents .
Biological Activity Studies
Given its structural similarity to other biologically active compounds, it could be used in biological activity studies. Researchers could study its interactions with various biological targets to understand its mechanism of action .
Structure-Activity Relationship (SAR) Studies
“Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate” could be used in SAR studies. These studies are important in drug discovery as they help in understanding the relationship between the chemical structure of a compound and its biological activity .
Chemical Intermediate
This compound could serve as a chemical intermediate in the synthesis of more complex molecules. Its unique structure could potentially be leveraged in the creation of new compounds with desired properties .
Pharmaceutical Research
Given its potential anti-inflammatory properties, this compound could be used in pharmaceutical research for the development of new drugs to treat conditions associated with inflammation .
Safety and Hazards
Future Directions
The compound has been synthesized as part of a research programme targeting novel molecules as potential anti-inflammatory agents . It was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide . Future research could explore its potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPYVWHLDMBWAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715749 |
Source
|
Record name | Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |
CAS RN |
111042-97-8 |
Source
|
Record name | Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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